molecular formula C17H14N2O2 B12123735 N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B12123735
M. Wt: 278.30 g/mol
InChI Key: OSRGJDSKMOIZGW-UHFFFAOYSA-N
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Description

N-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]benzamide is a benzamide derivative featuring a 1,2-oxazole core substituted at position 3 with a 4-methylphenyl group. The benzamide moiety is directly attached to the oxazole’s 5-position. This structure combines aromaticity (benzene and oxazole rings) with moderate lipophilicity from the 4-methylphenyl group, making it a candidate for drug discovery targeting enzymes or receptors requiring heterocyclic interactions.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)15-11-16(21-19-15)18-17(20)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,20)

InChI Key

OSRGJDSKMOIZGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide typically involves the reaction of 4-methylphenylhydrazine with benzoyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the intermediate to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include oxidized oxazole derivatives, reduced benzamide compounds, and substituted benzamide derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide features a benzamide core with an oxazole ring, contributing to its distinct chemical reactivity and biological interactions. The molecular formula is C20H20N2O5C_{20}H_{20}N_{2}O_{5} with a molecular weight of 368.4 g/mol. The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, which are essential for synthesizing more complex molecules .

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing other compounds. Its ability to undergo various reactions enables researchers to create derivatives that may possess enhanced properties or novel functionalities.

Biology

The compound has been investigated for its biological activities , particularly its potential anti-cancer and anti-inflammatory effects. Studies have shown that similar compounds within the oxazole family exhibit significant biological activities, suggesting that this compound may also be effective against certain types of cancer or inflammatory conditions .

Medicine

In medicinal chemistry, this compound is explored as a therapeutic agent . Its structural features may allow it to interact with specific targets in cellular pathways, potentially leading to the development of new treatments for diseases such as cancer and other inflammatory disorders . The mechanism of action typically involves inhibiting enzymes or receptors crucial for disease progression.

Industry

This compound also finds applications in the development of new materials and chemical processes. Its unique properties can be harnessed in creating innovative materials with specific characteristics for industrial applications.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

  • A study on a series of benzoxazole derivatives demonstrated their antifungal activities against various phytopathogenic fungi, highlighting the importance of structural modifications in enhancing biological effectiveness .
  • Another investigation focused on the synthesis of related oxadiazol compounds that exhibited significant anticancer activity against multiple cancer cell lines, suggesting that modifications to the oxazole structure can lead to promising therapeutic candidates .

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may act as an inhibitor of certain kinases or proteases, thereby affecting cellular signaling and metabolic processes.

Comparison with Similar Compounds

Variations in Heterocyclic Cores

The 1,2-oxazole core distinguishes the target compound from analogs with other nitrogen-oxygen heterocycles (Table 1).

Table 1: Heterocyclic Core Comparison

Compound Heterocycle Key Structural Differences Evidence Source
Target Compound 1,2-Oxazole Base structure -
N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1,2,4-Oxadiazole Oxadiazole ring (more electron-deficient)
4-Chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide 1,2-Oxazole 3,4-Dimethyl substituents on oxazole
N-Cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide 1,2,4-Oxadiazole Ethylamino side chain; cyclopropylamide

Substituent Effects on Aromatic Rings

Substituents on the phenyl or heterocyclic rings modulate solubility, steric bulk, and electronic properties (Table 2).

Table 2: Substituent Impact

Compound Substituents Effects Evidence Source
Target Compound 4-Methylphenyl (oxazole) Moderate lipophilicity; minimal steric hindrance -
2-(2-Fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide 2-Fluorophenoxy (butanamide) Increased hydrophobicity; potential metabolic stability
Risvodétinib 4-Methyl-1,2-oxazol-5-yl (complex structure) Piperazinylmethyl enhances solubility
4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}benzamide Isopropyl (oxazole); methoxy (benzamide) Steric hindrance from isopropyl; methoxy improves solubility
  • Key Insight : Fluorine (e.g., ) and methoxy groups (e.g., ) enhance bioavailability via hydrophobic interactions and improved solubility, respectively.

Amide Group Modifications

The benzamide group’s substituents influence hydrogen bonding and target affinity (Table 3).

Table 3: Amide Group Variations

Compound Amide Substituent Functional Impact Evidence Source
Target Compound Unsubstituted benzamide Balanced hydrogen bonding capacity -
4-Chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide 4-Chloro (benzamide); sulfamoyl Sulfamoyl group may target enzymes (e.g., carbonic anhydrase)
N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide Hydroxyamino-thioether Chelation potential for metalloenzyme inhibition
  • Key Insight: Sulfamoyl () and hydroxyamino groups () introduce enzyme-targeting capabilities absent in the parent compound.

Physicochemical Properties

Melting points and solubility vary with structural modifications (Table 4).

Table 4: Physicochemical Data

Compound (Example) Melting Point (°C) Notable Properties Evidence Source
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide (52) 277–279 High crystallinity due to sulfamoyl and triazine
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide Not reported Thiadiazole core may lower melting point
  • Key Insight : Polar groups (e.g., sulfamoyl ) increase melting points, while heterocycles like thiadiazole () may reduce crystallinity.

Biological Activity

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is a synthetic organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Molecular Structure and Characteristics

  • Molecular Formula : C17H14N2O2
  • Molecular Weight : 278.30 g/mol
  • IUPAC Name : this compound
  • Solubility : Less than 0.3 µg/mL at pH 7.4
PropertyValue
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
IUPAC NameThis compound
Solubility<0.3 µg/mL (pH 7.4)

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The compound is believed to act as an inhibitor of various kinases and proteases, modulating critical biochemical pathways involved in cell signaling and metabolism. This mechanism is crucial for its potential applications in cancer therapy and other diseases.

Anticancer Properties

Research indicates that derivatives of oxazole compounds, including this compound, possess anticancer properties. For instance:

  • A study demonstrated that certain oxazole derivatives exhibit significant inhibitory effects on human cancer cell lines, including colon and lung cancers, with IC50 values around 92.4 µM against a panel of eleven cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar oxazole derivatives have shown activity against various bacterial strains and fungi, suggesting that this compound may share these beneficial properties.

Similar Compounds

The biological activity of this compound can be compared with other oxazole derivatives:

Compound NameBiological Activity
N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzamideAnticancer activity
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamideModerate kinase inhibition
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamideAntimicrobial properties

These comparisons highlight the unique structural features of this compound that may enhance its binding affinity to molecular targets compared to its analogs.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

  • RET Kinase Inhibition : A series of benzamide derivatives containing oxazole rings were synthesized and evaluated for their ability to inhibit RET kinase activity. Compounds demonstrated moderate to high potency in inhibiting cell proliferation driven by RET mutations .
  • Antifungal Evaluation : Another study explored the antifungal properties of heterocyclic benzamides, revealing promising results that suggest further investigation into the structure–activity relationship could yield potent antifungal agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide, and what reaction conditions are critical for reproducibility?

  • Answer : The compound is typically synthesized via multi-step organic reactions, including cyclization of benzamide precursors with substituted oxazole intermediates. Key steps involve:

  • Oxazole ring formation : Using reagents like nitrile oxides or via [3+2] cycloaddition under reflux conditions (e.g., toluene, 80–100°C) .
  • Amide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the oxazole intermediate and benzoyl chloride derivatives .
  • Critical parameters include solvent choice (polar aprotic solvents enhance reaction rates), temperature control (±2°C for reproducibility), and catalyst purity (e.g., Pd/C for hydrogenation steps) .

Q. Which spectroscopic and analytical techniques are most reliable for structural characterization?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methylphenyl protons at δ 2.35 ppm, oxazole ring protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 307.1214 for C₁₇H₁₄N₂O₂) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers screen this compound for preliminary biological activity?

  • Answer : Standard assays include:

  • Antimicrobial activity : Broth microdilution assays (MIC values against S. aureus and E. coli) .
  • Enzyme inhibition : Fluorescence-based kinase inhibition assays (e.g., EGFR tyrosine kinase) .
  • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported in μM ranges) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent ratio, catalyst loading). For example, a 2³ factorial design identified acetone/water (4:1) as optimal for cyclization (yield increased from 45% to 72%) .
  • In-line monitoring : FTIR or Raman spectroscopy detects intermediate formation in real time, reducing side-product formation .

Q. How should discrepancies in spectral data between independent studies be resolved?

  • Answer :

  • Cross-validation : Compare NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) .
  • Batch analysis : Test multiple synthetic batches to distinguish systematic errors (e.g., solvent impurities) from stochastic variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Answer :

  • Substituent modulation : Vary substituents on the benzamide (e.g., electron-withdrawing groups at the 4-position) and oxazole (e.g., halogenation) to assess bioactivity changes .
  • Table : SAR trends for antifungal activity:
Substituent (Oxazole)IC₅₀ (μM)
-H12.3
-Cl6.7
-OCH₃8.9
Data adapted from

Q. What methodologies assess metabolic stability in preclinical studies?

  • Answer :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) identify isoform-specific interactions (e.g., CYP3A4 inhibition at IC₅₀ < 10 μM) .

Q. How can researchers address challenges in achieving >95% purity for in vivo studies?

  • Answer :

  • Multi-step purification : Combine flash chromatography (silica gel, hexane/EtOAc gradient) with preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
  • Quality control : Use differential scanning calorimetry (DSC) to detect polymorphic impurities and ensure batch consistency .

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